molecular formula C9H10N2O4 B4719946 (5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE

(5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE

Cat. No.: B4719946
M. Wt: 210.19 g/mol
InChI Key: LDUXYBUURARSSA-UHFFFAOYSA-N
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Description

(5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE is a chemical compound that features a nitrofuran moiety and a pyrrolidine ring The nitrofuran group is known for its antimicrobial properties, while the pyrrolidine ring is a versatile scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE typically involves the reaction of 5-nitro-2-furaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing the output.

Chemical Reactions Analysis

Types of Reactions

(5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrofurans with different oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrofuran derivatives.

Scientific Research Applications

(5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Explored for its potential therapeutic effects, particularly in treating infections.

    Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE involves its interaction with microbial enzymes. The nitrofuran moiety is reduced within the microbial cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of microbial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    (5-NITRO-2-FURYL)(4-NITROPHENYL)METHANONE: Another nitrofuran derivative with similar antimicrobial properties.

    (5-NITRO-2-FURYL)(1,3,4-OXADIAZOL-2-YL)THIOACETIC ACID: A compound with a nitrofuran moiety and an oxadiazole ring, known for its biological activity.

Uniqueness

(5-NITRO-2-FURYL)(1-PYRROLIDINYL)METHANONE is unique due to the presence of both a nitrofuran moiety and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-nitrofuran-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-9(10-5-1-2-6-10)7-3-4-8(15-7)11(13)14/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUXYBUURARSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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